molecular formula C15H11FN4O2S B5654816 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5654816
M. Wt: 330.3 g/mol
InChI Key: PYCPYZSWXPVBKF-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide (hereafter referred to by its full systematic name) is a pyridazinone-thiazole hybrid. Its structure comprises a pyridazinone core substituted with a 4-fluorophenyl group at position 3 and an acetamide linker terminating in a 1,3-thiazol-2-yl moiety.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2S/c16-11-3-1-10(2-4-11)12-5-6-14(22)20(19-12)9-13(21)18-15-17-7-8-23-15/h1-8H,9H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCPYZSWXPVBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.

    Attachment of the Thiazole Moiety: The thiazole moiety is incorporated through condensation reactions involving thioamides and α-haloketones.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural Analogues with Pyridazinone-Thiazole Hybridization

Several analogs share the pyridazinone-thiazole framework but differ in substituents and linker groups:

Compound Name Key Substituents/Modifications Yield (%) IR C=O Peaks (cm⁻¹) Reference
Target Compound 4-Fluorophenyl (pyridazinone); thiazol-2-yl (amide) N/A N/A
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide (6c) 4-Fluorophenylpiperazinyl; antipyrine substituent 63 1711, 1665, 1642
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (6g) Propanamide linker; 4-fluorophenylpiperazinyl 42 1662, 1628
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8a) Methylthio-benzyl; bromophenyl amide 10 1681, 1655, 1623

Key Observations :

  • Linker Flexibility : Propanamide derivatives (e.g., 6g) exhibit lower yields (42%) compared to acetamide-linked analogs (63% for 6c), suggesting steric hindrance impacts synthesis efficiency .
  • IR Spectral Trends : C=O stretching frequencies vary with electron-withdrawing/donating groups. The target compound’s absence of antipyrine or piperazinyl substituents may reduce conjugation effects seen in 6c and 6g .

Thiazole-Containing Analogs with Varied Cores

Compounds like N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) () retain the thiazol-2-yl acetamide moiety but replace pyridazinone with phenolic or methoxy-substituted aryl groups. These analogs show COX/LOX inhibitory activity, suggesting the thiazole ring’s role in enzyme interaction .

Pyridazinone Derivatives with Alternative Amide Groups

The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-2-ylacetamide () replaces the thiazole with a pyridin-2-yl group.

Biological Activity

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide is a complex chemical compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C19H17FN4O2S
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 922994-01-2

The compound features a pyridazine core, a fluorophenyl group, and a thiazole moiety, which contribute to its diverse biological activities.

Preliminary studies suggest that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown potent inhibitory activity against class I HDACs, which are involved in regulating gene expression and cellular processes. This inhibition can lead to increased acetylation of histones, promoting apoptosis in cancer cells .
  • Induction of Apoptosis : The compound may enhance apoptotic pathways in various cancer cell lines. Studies have indicated that compounds with similar structures can significantly increase apoptosis rates in HepG2 liver cancer cells .
  • Cell Cycle Arrest : Research indicates that this compound may induce G1 or G2/M phase arrest in cancer cells, thereby inhibiting their proliferation. This effect is crucial for its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound and related compounds:

Activity IC50 Value Cell Line/Model Reference
HDAC Inhibition95.48 nMVarious cancer cell lines
Apoptosis Induction-HepG2
Cell Cycle Arrest (G2/M phase)-HepG2
Antitumor Activity-SKM-1 xenograft model

Case Studies and Research Findings

  • Antitumor Activity in Xenograft Models : In vivo studies demonstrated that compounds structurally related to this compound exhibited significant tumor growth inhibition in xenograft models. For instance, a related compound showed a tumor growth inhibition rate of 48.89% compared to controls .
  • Cell Apoptosis Studies : Flow cytometry analyses indicated that treatment with related compounds significantly increased the apoptosis rate in HepG2 cells from 5.83% (control) to as high as 28.83% at higher concentrations . This suggests a strong potential for inducing programmed cell death in malignant cells.
  • Comparative Studies : A comparison with other known HDAC inhibitors revealed that the fluorine substitution on the phenyl ring enhances metabolic stability and selectivity towards specific HDAC isoforms . This structural modification is critical for improving the pharmacological profile of the compound.

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